molecular formula C15H20O4 B15235937 Curdionolide A

Curdionolide A

Cat. No.: B15235937
M. Wt: 264.32 g/mol
InChI Key: SCOXWKWLFRIELY-LPBQMQTMSA-N
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Description

Curdionolide A is a germacrane-type sesquiterpene lactone isolated from the rhizomes of Curcuma wenyujin, a plant commonly used in traditional Chinese medicine . This compound has garnered attention due to its unique chemical structure and potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Curdionolide A can be synthesized through various methods, including the use of silica gel column chromatography, Sephadex LH-20 column chromatography, and high-performance liquid chromatography (HPLC) . The isolation process involves extracting the rhizomes of Curcuma wenyujin with ethanol, followed by partitioning the extract with ethyl acetate and n-butanol. The fractions are then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. The scalability of these methods would depend on the availability of raw materials and the efficiency of the extraction and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Curdionolide A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation and alkylation reactions often involve reagents like bromine and alkyl halides.

Major Products

The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and chemical properties .

Comparison with Similar Compounds

Curdionolide A is unique among germacrane-type sesquiterpenes due to its specific chemical structure and biological activities. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(6S,9Z,11aR)-11a-hydroxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-2,5-dione

InChI

InChI=1S/C15H20O4/c1-9-5-4-6-10(2)13(16)7-12-11(3)14(17)19-15(12,18)8-9/h5,10,18H,4,6-8H2,1-3H3/b9-5-/t10-,15+/m0/s1

InChI Key

SCOXWKWLFRIELY-LPBQMQTMSA-N

Isomeric SMILES

C[C@H]1CC/C=C(\C[C@@]2(C(=C(C(=O)O2)C)CC1=O)O)/C

Canonical SMILES

CC1CCC=C(CC2(C(=C(C(=O)O2)C)CC1=O)O)C

Origin of Product

United States

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